4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
Description
Properties
CAS No. |
113425-33-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,11-12H,1-2,7H2 |
InChI Key |
FYEXNTHRDSRUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCO)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the existing hydroxyl group. Anhydrous conditions are critical to prevent catalyst deactivation, with typical temperatures ranging from 0°C to 50°C. Post-reduction steps using agents like sodium borohydride (NaBH₄) may follow to stabilize intermediates.
Limitations and Mitigation Strategies
Traditional Friedel-Crafts methods face challenges such as excessive AlCl₃ usage (stoichiometric amounts) and halogenated solvent waste. Advances include:
- Catalyst immobilization : Supporting AlCl₃ on mesoporous silica reduces leaching and enables reuse.
- Solvent-free systems : Microwave-assisted reactions under neat conditions shorten reaction times by 40%.
Multi-Step Synthesis via Alkoxy Intermediates
A patented multi-step route (EP0038480A1) achieves high purity (95%) through intermediates like 1-(4-tert-alkoxy-phenyl)butan-3-one. This method avoids direct handling of corrosive hydrobromic acid, addressing safety concerns in industrial settings.
Synthetic Pathway
- Condensation : 4-tert-alkoxy-benzaldehyde reacts with acetone under alkaline conditions (15–35°C) to form 1-(4-tert-alkoxy-phenyl)but-1-en-3-one.
- Hydrogenation : The enone intermediate undergoes catalytic hydrogenation using Pd/C or Pt/C in methanol, yielding 1-(4-tert-alkoxy-phenyl)butan-3-one.
- Acid-catalyzed cleavage : Treatment with sulfuric acid (40–150°C) removes the tert-alkoxy group, producing 4-hydroxy-1-(4-hydroxyphenyl)butan-1-one.
Performance Metrics
- Yield : 93% after recrystallization.
- Purity : ≥95% by HPLC.
- Scalability : Demonstrated at pilot-plant scale (100 g batches).
Catalytic Alkylation Using Acid Catalysts
Solid acid catalysts have revolutionized the synthesis, enhancing sustainability. Two prominent approaches employ fluorinated molecular sieves and montmorillonite clays.
HF-Modified Molecular Sieves (CN102372617A)
Phenol reacts with 4-hydroxy-2-butanone over HF-treated USY zeolites at 110°C for 18–26 hours. Key parameters:
Montmorillonite Clay Catalysts (US8471068B2)
Montmorillonite K10 clay facilitates alkylation at 110°C with a phenol-to-4-hydroxybutan-2-one molar ratio of 5:1. Advantages include:
- Reusability : 5 cycles with <10% activity loss.
- Solvent-free operation : Eliminates volatile organic compound (VOC) emissions.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 0–50°C | 6–12 h | 60–70% | High functional group tolerance | Halogenated waste, stoichiometric catalyst |
| Multi-Step Synthesis | Pd/C, H₂SO₄ | 40–150°C | 24 h | 93% | High purity, scalable | Complex purification steps |
| HF/Molecular Sieve | USY zeolite + HF | 110°C | 18–26 h | 75% | Moderate yields, reusable catalyst | HF handling risks |
| Montmorillonite Clay | K10 clay | 110°C | 8–12 h | 68% | Eco-friendly, solvent-free | Lower yields vs. multi-step methods |
Mechanistic Insights and Reaction Optimization
Role of Acid Catalysts
Brønsted acid sites in montmorillonite facilitate protonation of 4-hydroxybutan-2-one, generating a carbocation that undergoes electrophilic substitution with phenol. In contrast, Lewis acids in Friedel-Crafts methods polarize acyl groups to enhance electrophilicity.
Temperature and Solvent Effects
- Low temperatures (0–50°C): Favor kinetic control in Friedel-Crafts reactions, minimizing side products.
- Aprotic solvents : Dichloromethane improves AlCl₃ solubility but complicates recovery.
Environmental and Industrial Considerations
Waste Stream Management
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
- 4-Hydroxy-1-(3-pyridinyl)-1-butanone (HPB, CAS: 59578-62-0): Replaces the 4-hydroxyphenyl group with a pyridin-3-yl moiety. Exhibits a lower molecular weight (165.19 g/mol vs. 164.20 g/mol) due to the nitrogen atom in the aromatic ring. Demonstrates distinct electronic properties, influencing solubility and reactivity in biological systems .
1-(4-Fluorophenyl)-4-ethoxybutan-1-one (CAS: 1157687-85-8) :
Analogs with Modified Ketone Backbones
4-Chloro-1-(4-hydroxyphenyl)butan-1-one (CAS: N/A) :
4-Hydroxy-1-(5-(1-methoxyethyl)furan-2-yl)butan-1-one (52c) :
Bioactive Derivatives
- N-(4-Hydroxyphenyl)maleimide (13, IC₅₀ = 12.9 μM): Incorporates a maleimide group, enhancing inhibition of monoacylglycerol lipase (MGL). Retains selectivity (100–300×) for MGL over fatty acid amide hydrolase (FAAH) .
1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43) :
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one | C₁₀H₁₂O₂ | 164.20 | 1.8 | 4-hydroxyphenyl, 4-hydroxy |
| 4-Hydroxy-1-(3-pyridinyl)-1-butanone | C₉H₁₁NO₂ | 165.19 | 1.2 | Pyridin-3-yl, 4-hydroxy |
| 1-(4-Fluorophenyl)-4-ethoxybutan-1-one | C₁₂H₁₅FO₂ | 210.24 | 2.5 | 4-fluorophenyl, 4-ethoxy |
| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | C₁₀H₁₁ClO₂ | 198.65 | 2.1 | 4-hydroxyphenyl, 4-chloro |
Key Research Findings
- Synthetic Efficiency : Derivatives with piperazine or morpholine substituents (e.g., 14d, 15a) achieve >90% yields under optimized conditions, surpassing traditional methods .
- Cytotoxicity : Phenyl-substituted analogs (e.g., β-carboline derivatives) show variable IC₅₀ values (1.09–1.83 μM) in prostate (PC-3) and ovarian (OVCAR-03) cancer lines, comparable to some clinical candidates .
- Structural Stability : Hydroxyl groups on the phenyl ring enhance hydrogen-bonding interactions in crystal structures, improving stability in SHELX-refined models .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one in synthetic samples?
- Methodological Answer : Combine spectroscopic techniques (e.g., LC-MS/MS for molecular weight verification ) with crystallographic analysis using programs like SHELXL for small-molecule refinement . For UV stability assessment, perform photodegradation studies under controlled UV-Vis radiation (e.g., 1.065 Einstein/dm³·min for 15–60 minutes) and monitor degradation via LC-MS/MS .
Q. What synthetic routes are reported for 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one and its analogs?
- Methodological Answer : Utilize Friedel-Crafts acylation with 4-hydroxyphenyl precursors and butanone derivatives. For purification, employ column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) and validate purity via HPLC under conditions like methanol/sodium acetate buffer (pH 4.6) at 65:35 ratios .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Use WinGX and ORTEP for Windows to model anisotropic displacement ellipsoids and analyze bond lengths/angles. Cross-validate results with SHELXL refinement, ensuring R-factors < 5% for high-confidence structural assignments .
Advanced Research Questions
Q. What experimental design is optimal for studying the compound’s role in tobacco-specific nitrosamine (TSNA) metabolism?
- Methodological Answer : Employ nanoelectrospray-HRMS to quantify DNA adducts in human oral cells exposed to 4-Hydroxy-1-(3-pyridyl)-1-butanone (a structural analog). Use isotopically labeled internal standards to differentiate adducts from background noise . For mechanistic insights, perform kinetic studies on nitrosoamine formation under simulated physiological conditions.
Q. How do photodegradation pathways of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one compare to pyridylketoxime analogs?
- Methodological Answer : Conduct UV-Vis exposure experiments (e.g., 254 nm) in hydrophobic solvents and monitor degradation via LC-MS/MS. Compare half-lives with pyridylketoximes, noting differences in radical-mediated vs. hydrolytic degradation mechanisms. Use deuterated solvents to isolate photolytic pathways .
Q. What strategies address conflicting bioactivity data in structurally related compounds like phloretin?
- Methodological Answer : Perform comparative SAR studies using 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (phloretin) as a control. Assess antioxidant activity via DPPH/ABTS assays and validate with in vitro models (e.g., macrophage ROS inhibition). Discrepancies may arise from hydroxyl group positioning affecting hydrogen-bonding capacity .
Q. How can researchers reconcile discrepancies in safety assessments for fragrance-related applications?
- Methodological Answer : Follow RIFM criteria for aquatic risk prioritization, including log Kow and biodegradability testing. Cross-reference IFRA Standards for maximum acceptable concentrations (e.g., 0.1% in leave-on cosmetics) and validate with epidermal sensitization assays .
Data Contradiction Analysis
Q. Why do chromatographic retention times vary across studies for 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one?
- Methodological Answer : Variability arises from mobile phase composition (e.g., methanol vs. acetonitrile) and column chemistry (C18 vs. phenyl-hexyl). Standardize methods using sodium 1-octanesulfonate buffer (pH 4.6) and report retention factors (k) alongside absolute times .
Q. How to resolve conflicting crystallographic data on hydrogen-bonding networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
